![molecular formula C10H9NO3 B1362848 7-methoxyisoquinoline-1,3(2H,4H)-dione CAS No. 76746-94-6](/img/structure/B1362848.png)
7-methoxyisoquinoline-1,3(2H,4H)-dione
Overview
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a nitrogen atom in a different position. The methoxy group (-OCH3) is an alkyl ether commonly found in a variety of organic compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C−H activation aryl amide are also used .Molecular Structure Analysis
The molecular formula of 7-methoxyisoquinoline is C10H9NO. It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .Scientific Research Applications
HIV-1 Integrase and Reverse Transcriptase Inhibition
7-methoxyisoquinoline-1,3(2H,4H)-dione derivatives have been explored for their potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Studies have shown that certain derivatives of this compound, such as 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, can inhibit the replication of HIV-1 in cells, suggesting a possible role in antiviral therapy (Billamboz et al., 2011).
Visible Light-Promoted Synthesis Applications
The compound has been synthesized using visible-light-promoted reactions, demonstrating its versatility in organic synthesis. This method allows for the creation of heterocyclic derivatives, which can be further converted into other compounds, expanding its utility in chemical research (Liu et al., 2016).
Hepatitis B Virus Replication Inhibition
Research has also identified derivatives of 7-methoxyisoquinoline-1,3(2H,4H)-dione as inhibitors of Hepatitis B virus (HBV) replication. These compounds have shown potential in suppressing HBV ribonuclease H (RNaseH) activity, indicating a possible avenue for HBV therapy (Cai et al., 2014).
Synthesis and Biological Applications
Novel compounds containing 7-methoxyisoquinoline-1,3(2H,4H)-dione have been synthesized for various biological applications, including potential antioxidant and antitumor activities. These syntheses explore its utility as a precursor in the creation of complex molecules with potential medicinal properties (Hassanien et al., 2022).
Synthesis Techniques and Efficiency
The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via various methods, including cascade reactions and efficient syntheses, has been a focus of research. These studies contribute to the field of organic chemistry by providing new pathways and methods for the synthesis of this compound, enhancing its accessibility for further research and application (Yuan et al., 2016).
properties
IUPAC Name |
7-methoxy-4H-isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXWJHKQIWYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362924 | |
Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxyisoquinoline-1,3(2H,4H)-dione | |
CAS RN |
76746-94-6 | |
Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.